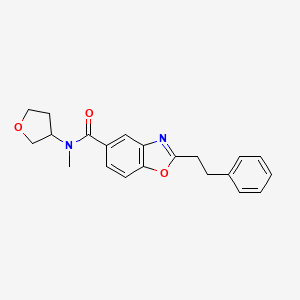![molecular formula C20H21NO4 B6135148 (2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone, commonly known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DPMC belongs to the family of phenylmethanones and has a molecular weight of 375.46 g/mol.
Mécanisme D'action
DPMC acts as a competitive inhibitor of SERT by binding to the same site as serotonin. This prevents the reuptake of serotonin into presynaptic neurons, leading to an increase in extracellular serotonin levels. This, in turn, can modulate the activity of postsynaptic neurons and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPMC depend on the dose and route of administration. In vitro studies have shown that DPMC can increase the extracellular levels of serotonin in a dose-dependent manner. In vivo studies have demonstrated that DPMC can modulate various behaviors, such as locomotor activity, anxiety-like behavior, and aggression, through its effects on the serotonergic system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPMC is its selectivity for SERT, which allows for the specific modulation of the serotonergic system. Additionally, DPMC has a high affinity for SERT, making it a potent inhibitor. However, the use of DPMC in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on DPMC. One area of interest is the development of more potent and selective inhibitors of SERT based on the structure of DPMC. Another area is the investigation of the role of serotonin in various neurological disorders, such as depression, anxiety, and schizophrenia, using DPMC as a tool. Additionally, the use of DPMC in combination with other compounds, such as psychedelics, may provide insights into the mechanisms underlying their therapeutic effects.
Conclusion:
In conclusion, DPMC is a synthetic compound that has potential applications in various areas of scientific research, particularly in neuroscience. Its ability to selectively inhibit SERT makes it a valuable tool for studying the role of serotonin in the brain and its involvement in various neurological disorders. However, the use of DPMC in lab experiments is limited by its low solubility in water and potential toxicity at high doses. Further research is needed to explore the potential of DPMC and its derivatives in various areas of scientific research.
Méthodes De Synthèse
The synthesis of DPMC involves the reaction between 2,5-dimethoxybenzaldehyde and 4-(1-pyrrolidinylcarbonyl)benzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acid chloride intermediate, which is then reduced to form the final product. The purity of DPMC can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
DPMC has been studied for its potential applications in various areas of scientific research. One of the most promising areas is in the field of neuroscience, where DPMC has been shown to act as a selective and potent inhibitor of the serotonin transporter (SERT). This makes DPMC a valuable tool for studying the role of serotonin in the brain and its involvement in various neurological disorders.
Propriétés
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-16-9-10-18(25-2)17(13-16)19(22)14-5-7-15(8-6-14)20(23)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYZVFMFXNKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5912188 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)
![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)
![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-1-propanamine](/img/structure/B6135108.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6135113.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6135128.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)